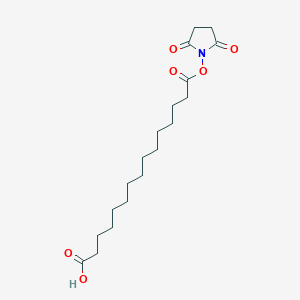![molecular formula C10H10O3S B13661731 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol CAS No. 105135-96-4](/img/structure/B13661731.png)
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O3S It is a derivative of propargyl alcohol and contains a methanesulfonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzene methanesulfonate and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-bromobenzene methanesulfonate is reacted with propargyl alcohol in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-al (aldehyde) or 3-[4-(Methanesulfonyl)phenyl]prop-2-ynoic acid (carboxylic acid).
Reduction: Formation of 3-[4-(Methanesulfonyl)phenyl]prop-2-en-1-ol (alkene) or 3-[4-(Methanesulfonyl)phenyl]propan-1-ol (alkane).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2-propyn-1-ol: A similar compound without the methanesulfonyl group.
3-(4-Nitrophenyl)-2-propyn-1-ol: Contains a nitro group instead of a methanesulfonyl group.
3-(3,5-Dimethoxyphenyl)-2-propyn-1-ol: Contains methoxy groups on the phenyl ring.
Uniqueness
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can participate in specific reactions and interactions that are not possible with other substituents.
Propiedades
Número CAS |
105135-96-4 |
|---|---|
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
3-(4-methylsulfonylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 |
Clave InChI |
TVMQIEOTSVBZFB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
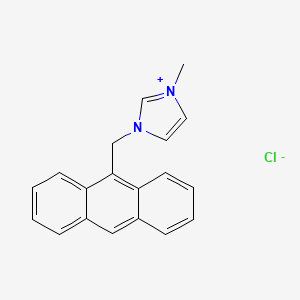


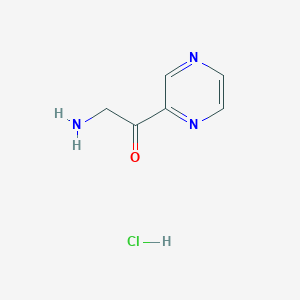
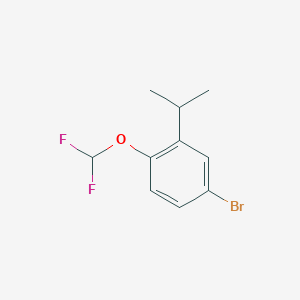
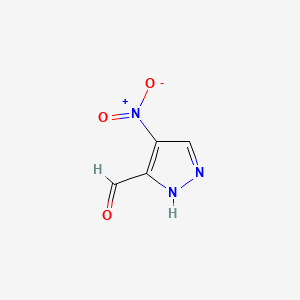
![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)



![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
